![molecular formula C19H19BrN2O2 B2895572 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-40-4](/img/structure/B2895572.png)
3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a bromine atom, a methyl group, and a piperidinyl phenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a suitable precursor, followed by amide formation. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Researchers explore its potential as a lead compound for developing new therapeutic agents.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide include:
- 3-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide
- 3-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propionamide .
Highlighting Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-13-8-9-16(12-17(13)22-10-3-2-7-18(22)23)21-19(24)14-5-4-6-15(20)11-14/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYEMBENSACHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)
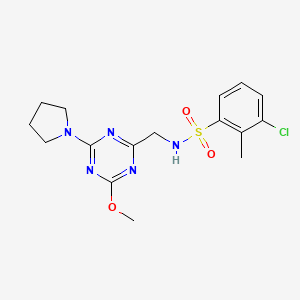
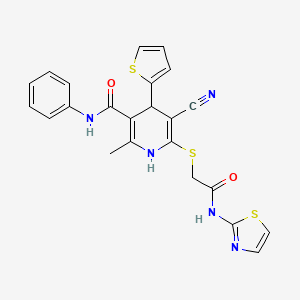
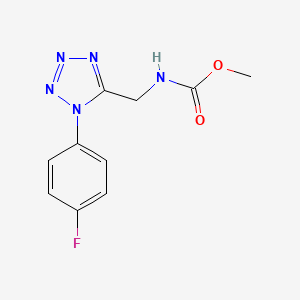
![methyl 3-[({[(4-methylphenyl)methyl]carbamoyl}methyl)(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2895499.png)
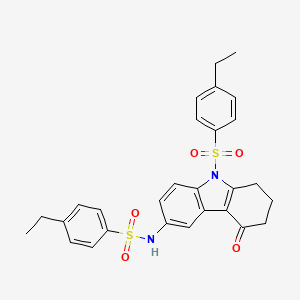
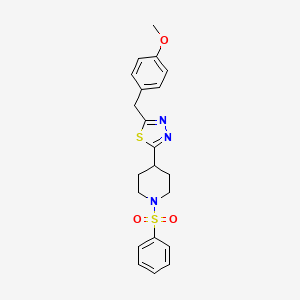
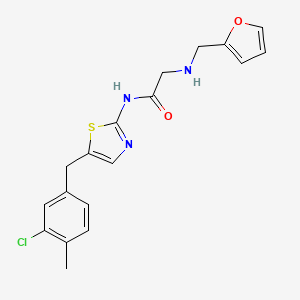
![N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2895505.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2895506.png)

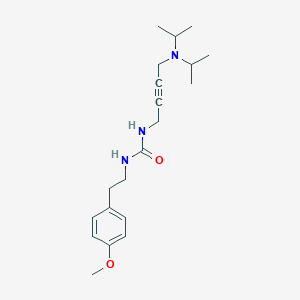
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2895510.png)
![N-[(1S)-1-(4-Methylsulfanylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895512.png)
